
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Übersicht
Beschreibung
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate, also known as a Fluorinated Pyrazole Carboxylate (FPC), is a type of carboxylate which is used in a variety of scientific and medical applications. FPCs have been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer effects. They have also been used in the synthesis of pharmaceuticals, in the production of nanomaterials, and in the development of new materials.
Wissenschaftliche Forschungsanwendungen
FPCs have been used in a variety of scientific applications, including the synthesis of pharmaceuticals, in the production of nanomaterials, and in the development of new materials. They have also been used in the synthesis of organic compounds, such as dyes and pigments, in the development of new catalysts, and in the study of enzymatic reactions. Additionally, FPCs have been used in the study of drug metabolism and the development of drug delivery systems.
Wirkmechanismus
The exact mechanism of action of FPCs is not fully understood. However, it is believed that FPCs interact with proteins in the cell, forming a complex which can then inhibit the activity of certain enzymes. This inhibition of enzyme activity can lead to the inhibition of certain cellular processes, such as the production of inflammatory mediators, which can lead to the inhibition of inflammation. Additionally, FPCs can inhibit the activity of certain enzymes involved in the production of cancer-causing agents, which can lead to the inhibition of tumor growth.
Biochemische Und Physiologische Effekte
FPCs have been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer effects. Additionally, FPCs have been found to possess anti-bacterial, anti-viral, and anti-fungal properties. They have also been found to possess anti-allergic, anti-diabetic, and anti-oxidative effects. Additionally, FPCs have been found to possess anti-angiogenic and anti-thrombotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
FPCs have a number of advantages for use in laboratory experiments. They are relatively stable and can be stored at room temperature for extended periods of time. Additionally, FPCs are relatively easy to synthesize and can be produced in large quantities. Furthermore, FPCs can be used in a variety of experiments, as they possess a wide range of properties. However, there are some limitations to their use in laboratory experiments. For example, FPCs can be toxic in high concentrations, and they can interact with other compounds in the environment.
Zukünftige Richtungen
FPCs have a wide range of potential future applications. For example, they may be used in the development of new drugs, as they possess anti-inflammatory, anti-cancer, and anti-allergic properties. Additionally, they may be used in the development of new materials, such as nanomaterials and catalysts. Furthermore, they may be used in the development of new drug delivery systems, as they have been found to possess anti-bacterial, anti-viral, and anti-fungal properties. Additionally, FPCs may be used in the development of new diagnostic tools, as they have been found to possess anti-angiogenic and anti-thrombotic effects. Finally, FPCs may be used in the development of new technologies, such as sensors and imaging systems.
Eigenschaften
IUPAC Name |
methyl 5-(4-chlorophenyl)-2-(2,4-difluorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c1-24-17(23)16-9-14(10-2-4-11(18)5-3-10)21-22(16)15-7-6-12(19)8-13(15)20/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMZMHJZTRTPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



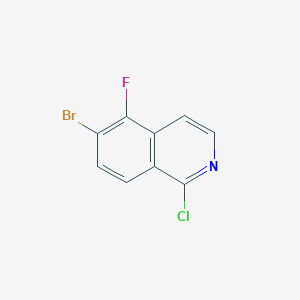
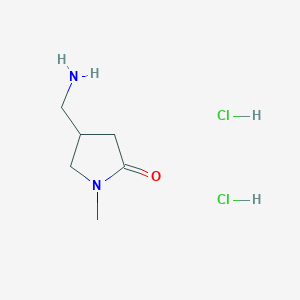
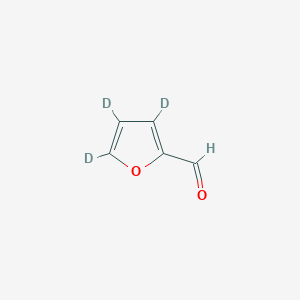
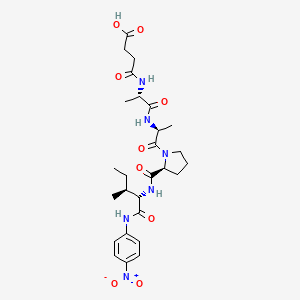
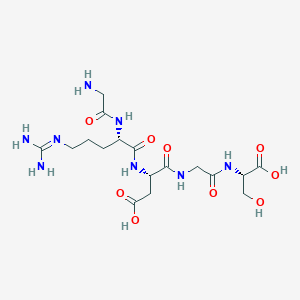
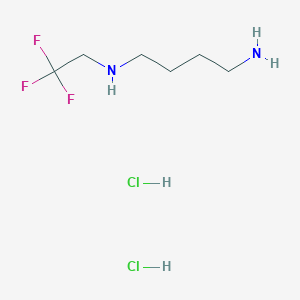

![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol](/img/structure/B1447068.png)
![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)
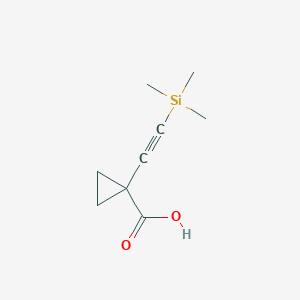
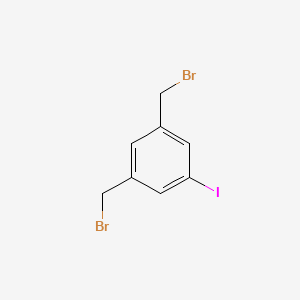
![Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate](/img/structure/B1447074.png)
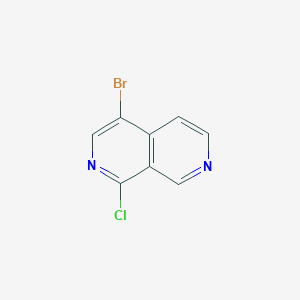
![Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate](/img/structure/B1447077.png)